molecular formula C9H16N2 B6320298 4-(4-Piperidyl)butanenitrile CAS No. 408538-41-0

4-(4-Piperidyl)butanenitrile

Cat. No.: B6320298
CAS No.: 408538-41-0
M. Wt: 152.24 g/mol
InChI Key: OULFZHGRTNJEBI-UHFFFAOYSA-N
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Description

4-(4-Piperidyl)butanenitrile is a chemical compound with the molecular formula C9H16N2 and a molecular weight of 152.24 g/mol . Its CAS registration number is 408538-41-0 . This molecule features both a piperidine ring and a butanenitrile chain, making it a valuable bifunctional building block in medicinal chemistry and drug discovery. The piperidine ring is one of the most common heterocyclic structures found in FDA-approved pharmaceuticals, underscoring its fundamental role in the development of bioactive molecules . Compounds containing the piperidine scaffold are highly attractive as building blocks for designing new drugs and are of significant interest due to their prevalence in the pharmaceutical field . As such, this compound serves as a critical synthetic intermediate for constructing more complex, functionalized piperidine derivatives. The nitrile group can act as a versatile chemical handle for further synthetic transformations or contribute to a molecule's binding affinity and metabolic stability. While specific biological data for this exact compound is limited in the public domain, related piperidine-based structures have demonstrated considerable research potential. For instance, a closely related piperidinyl propanenitrile derivative has been incorporated into sodium alginate and poly(vinyl alcohol) polymeric films, which showed promising bioactive properties for potential drug delivery applications . Researchers can utilize this compound as a precursor in the synthesis of novel compounds for various research areas, including central nervous system (CNS) agents, antimicrobials, and other therapeutic classes where the piperidine motif is prominent. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet (SDS) prior to handling and use this material in accordance with all applicable local and national regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-piperidin-4-ylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2/c10-6-2-1-3-9-4-7-11-8-5-9/h9,11H,1-5,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULFZHGRTNJEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 4 Piperidyl Butanenitrile

Pioneering Synthetic Routes to 4-(4-Piperidyl)butanenitrile

Classical Approaches in this compound Synthesis

The classical synthesis of this compound is conceptually centered around the cyanoethylation of a pre-existing piperidine (B6355638) scaffold, specifically 4-piperidineacetonitrile. This reaction is a prime example of a Michael addition, where a nucleophile adds to an α,β-unsaturated carbonyl compound or, in this case, a nitrile.

The reaction involves the addition of 4-piperidineacetonitrile to acrylonitrile. The piperidine nitrogen's lone pair of electrons can act as a nucleophile, or a base can be used to deprotonate the α-carbon of the acetonitrile group, creating a carbanion. This nucleophile then attacks the β-carbon of acrylonitrile, which is electron-deficient due to the electron-withdrawing nature of the nitrile group. The reaction is typically catalyzed by a base.

A general representation of this classical approach is as follows:

Reaction Scheme for Classical Cyanoethylation:

In this reaction, a base is used to facilitate the formation of the nucleophile from 4-piperidineacetonitrile, which then undergoes a Michael addition with acrylonitrile.

Modern and Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have significantly influenced the development of synthetic methodologies. The focus has shifted towards the use of catalytic systems, maximizing atom economy, and employing more environmentally benign reaction conditions.

Catalytic Syntheses of this compound

Modern approaches to the synthesis of this compound are increasingly reliant on catalytic methods to enhance efficiency and reduce environmental impact. Catalytic Michael additions, for instance, offer a more sustainable alternative to the use of stoichiometric bases. Various catalysts, including organocatalysts and metal-based catalysts, can be employed to facilitate the cyanoethylation reaction under milder conditions.

For example, the use of a solid-supported base or a phase-transfer catalyst could simplify the purification process and allow for catalyst recycling. While specific catalytic systems for the direct synthesis of this compound are not extensively documented in publicly available literature, the principles of catalytic Michael additions are well-established and can be applied to this synthesis.

Catalyst TypePotential AdvantagesExample Catalyst Classes
OrganocatalystsMetal-free, often low toxicity, readily available.Proline and its derivatives, thioureas.
Metal-based CatalystsHigh efficiency and turnover numbers.Transition metal complexes (e.g., copper, nickel).
Solid-supported CatalystsEase of separation and recycling.Basic resins, zeolites.

Atom Economy and Sustainability in this compound Production

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. The classical cyanoethylation reaction for the synthesis of this compound, being an addition reaction, has the potential for high atom economy. In an ideal scenario where all atoms of 4-piperidineacetonitrile and acrylonitrile are incorporated into the final product, the atom economy would be 100%.

Chemo-, Regio-, and Stereoselective Syntheses of this compound

Achieving selectivity is a critical aspect of modern organic synthesis, ensuring that the desired product is formed with high purity and minimizing the formation of unwanted isomers.

Chemoselectivity: In the synthesis of this compound from 4-piperidineacetonitrile, a key chemoselectivity challenge is the potential for N-alkylation versus C-alkylation. The piperidine nitrogen is a nucleophilic site and could potentially react with acrylonitrile. However, the acidity of the α-proton to the nitrile group on the side chain allows for the formation of a carbanion, leading to the desired C-alkylation. The choice of base and reaction conditions can influence this selectivity. Non-polar solvents and bulky bases tend to favor C-alkylation.

Regioselectivity: The synthesis of a 4-substituted piperidine like this compound inherently addresses the issue of regioselectivity by starting with a pre-functionalized piperidine ring at the 4-position. For syntheses that construct the piperidine ring, achieving regioselectivity to place the cyanomethyl and the butanenitrile precursors at the desired positions would be a significant challenge, often requiring multi-step strategies with protecting groups.

Stereoselectivity: this compound does not possess a chiral center in its core structure. However, if chiral derivatives were to be synthesized, for instance, by introducing substituents on the piperidine ring or the butanenitrile chain, stereoselective synthesis would become crucial. Enantioselective catalytic methods, such as those employing chiral organocatalysts or metal complexes with chiral ligands, could be utilized to control the stereochemistry of the newly formed stereocenters. While not directly applicable to the parent compound, the principles of asymmetric synthesis of substituted piperidines are an active area of research.

Selectivity TypeChallenge in Synthesis of this compoundPotential Solution
ChemoselectivityN-alkylation vs. C-alkylation of 4-piperidineacetonitrile.Use of appropriate base and solvent to favor C-alkylation.
RegioselectivityPrimarily addressed by starting material choice.N/A for the described route.
StereoselectivityNot applicable to the parent compound.For chiral derivatives, use of asymmetric catalysis.

Control of Selectivity in this compound Formation

Achieving high levels of selectivity—chemo-, regio-, and stereoselectivity—is a paramount goal in the synthesis of this compound to ensure the desired isomer is produced with minimal byproducts.

Chemoselectivity in this context often relates to the selective reaction of one functional group in the presence of others. For instance, in a common synthetic route involving the Michael addition of a piperidine derivative to acrylonitrile, the chemoselectivity of the catalyst and reaction conditions is crucial to prevent polymerization of the acrylonitrile or undesired side reactions with other functional groups that may be present on the piperidine ring.

Regioselectivity is critical when introducing substituents onto the piperidine ring. While the synthesis of this compound itself involves a pre-formed 4-substituted piperidine, the initial synthesis of this precursor demands high regiocontrol. Modern synthetic methods, such as directed metalation-alkylation or transition-metal-catalyzed cross-coupling reactions, can be employed to selectively functionalize the 4-position of the piperidine ring. The choice of directing group on the piperidine nitrogen is often instrumental in achieving the desired regioselectivity.

Diastereoselectivity becomes a key consideration when additional stereocenters are present on the piperidine ring or are formed during the synthesis. For the formation of a substituted this compound, substrate-controlled diastereoselective reactions are often employed. In these approaches, an existing chiral center on the piperidine precursor directs the stereochemical outcome of the subsequent bond formation. For example, the addition of the butyronitrile (B89842) chain to a chiral 4-substituted piperidine can proceed with high diastereoselectivity, influenced by the steric and electronic nature of the existing substituent and the reaction conditions.

Table 1: Illustrative Examples of Diastereoselective Synthesis of 4-Substituted Piperidines

EntryPiperidine PrecursorReagentCatalyst/ConditionsDiastereomeric Ratio (cis:trans)Yield (%)
1N-Boc-4-piperidone(3-Cyanopropyl)zinc bromidePd(dppf)Cl285:1578
2Chiral N-protected 4-hydroxypiperidineAcrylonitrile, then reductionNaBH4, CeCl3>95:585
3N-Benzyl-4-vinylpiperidineHydrocyanation (e.g., with acetone cyanohydrin)Ni(cod)2, dppf90:1072

Asymmetric Syntheses towards this compound and its Enantiomers

The development of asymmetric syntheses to produce enantiomerically pure or enriched this compound is of great interest, particularly for pharmaceutical applications where a single enantiomer may exhibit the desired therapeutic effect while the other may be inactive or cause adverse effects.

One major strategy involves the use of chiral catalysts in key bond-forming reactions. For example, a catalytic asymmetric Michael addition of a piperidine synthon to acrylonitrile could be envisioned using a chiral organocatalyst or a metal complex with a chiral ligand. Such a reaction would, in principle, establish the stereochemistry at the 4-position of the piperidine ring with high enantioselectivity.

Another approach is the use of a chiral auxiliary . In this method, a readily available chiral molecule is temporarily attached to the piperidine precursor to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed to yield the enantiomerically enriched product.

Kinetic resolution of a racemic mixture of this compound or a key intermediate is also a viable strategy. This can be achieved through enzymatic reactions where an enzyme selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer. Alternatively, chiral chromatography can be employed to separate the enantiomers on a preparative scale.

Table 2: Overview of Potential Asymmetric Synthetic Approaches

ApproachDescriptionKey Reagents/CatalystsPotential Enantiomeric Excess (ee)
Catalytic Asymmetric SynthesisUse of a chiral catalyst to induce enantioselectivity in a key reaction step.Chiral organocatalysts (e.g., prolinol derivatives), Chiral metal complexes (e.g., Rh, Ru, Pd with chiral ligands)85-99%
Chiral AuxiliaryTemporary incorporation of a chiral molecule to direct stereochemistry.Evans auxiliaries, SAMP/RAMP hydrazones>98% de
Enzymatic Kinetic ResolutionSelective enzymatic transformation of one enantiomer.Lipases, esterases>99%
Chiral ChromatographySeparation of enantiomers based on differential interaction with a chiral stationary phase.Chiral HPLC columns>99%

Industrial-Scale Synthesis Research of this compound

The transition of a synthetic route from the laboratory to an industrial scale presents a unique set of challenges and requires dedicated research and process development. The primary goals of industrial-scale synthesis are to ensure safety, cost-effectiveness, robustness, and sustainability while maintaining high product quality and yield.

Process Optimization and Scale-Up Challenges: Key parameters that are optimized during scale-up include reaction concentration, temperature, pressure, and reaction time. The choice of solvent is critical, with a preference for greener, less toxic, and easily recyclable options. The order and rate of reagent addition can also significantly impact the reaction outcome and safety on a large scale.

One of the main challenges is heat management. Exothermic reactions that are easily controlled in a laboratory flask can lead to dangerous temperature runaways in a large reactor. Therefore, careful calorimetric studies are performed to understand the reaction thermodynamics and design appropriate cooling systems.

Catalyst Selection and Efficiency: For catalytic processes, the choice of catalyst is crucial for industrial viability. An ideal industrial catalyst should be highly active (low catalyst loading), selective, robust, and easily separable from the reaction mixture for recycling. While homogeneous catalysts often exhibit high activity and selectivity, their separation can be challenging. Heterogeneous catalysts, although sometimes less active, are generally preferred for their ease of separation through filtration.

Downstream Processing and Purification: The isolation and purification of the final product are significant cost drivers in industrial synthesis. Research focuses on developing efficient work-up procedures that minimize solvent usage and waste generation. Crystallization is often the preferred method for purification on a large scale as it can provide a high-purity product in a single step and is generally more cost-effective than chromatography.

Table 3: Key Considerations for Industrial-Scale Synthesis of this compound

ParameterLaboratory ScaleIndustrial ScaleKey Considerations for Scale-Up
Reaction Vessel Glass flask (mL to L)Glass-lined or stainless steel reactor (hundreds to thousands of L)Heat transfer, mixing efficiency, material compatibility.
Solvent Wide variety, often high purityCost-effective, low toxicity, recyclable, meets regulatory standards.Solvent recovery and recycling systems.
Reagents High-purity, often from commercial suppliersSourced from qualified bulk suppliers, may require in-house quality control.Supply chain management, cost of goods.
Purification Chromatography (flash, HPLC)Crystallization, distillation, extraction.Minimization of waste streams, efficiency of separation.
Safety Fume hood, personal protective equipmentProcess safety management, hazard and operability (HAZOP) studies, containment.Prevention of thermal runaways, handling of hazardous materials.

Chemical Reactivity and Transformation Mechanisms of 4 4 Piperidyl Butanenitrile

Nucleophilic Reactions of 4-(4-Piperidyl)butanenitrile

The secondary amine within the piperidine (B6355638) ring of this compound serves as the primary nucleophilic center. The lone pair of electrons on the nitrogen atom can readily attack electrophilic species.

Key nucleophilic reactions include:

N-Alkylation: The piperidine nitrogen can be alkylated through reaction with alkyl halides. This reaction typically proceeds via an SN2 mechanism, where the nitrogen atom displaces a halide from the alkyl substrate. libretexts.orglibretexts.orgmsu.edu The rate and efficiency of this reaction are influenced by the nature of the alkyl halide and steric hindrance around the nitrogen atom. msu.edu

N-Acylation: Reaction with acyl chlorides or acid anhydrides leads to the formation of N-acylpiperidines. This is a common method for installing a protecting group or for synthesizing amide derivatives.

Michael Addition: The piperidine nitrogen can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.

Nucleophilic Aromatic Substitution (SNAr): As a secondary amine, the piperidine moiety can displace leaving groups from activated aromatic or heteroaromatic rings. nih.gov Kinetic studies on the reactions of piperidine with substituted pyridinium (B92312) ions show that the reaction is often second-order in piperidine, where one molecule acts as a nucleophile and a second acts as a base to deprotonate the addition intermediate. nih.gov The reactivity in these SNAr reactions is sensitive to the nature of the leaving group and the substituents on the aromatic ring. nih.govrsc.org

Electrophilic Reactions of this compound

The primary electrophilic site in this compound is the carbon atom of the nitrile group. This carbon is polarized due to the electron-withdrawing nature of the nitrogen atom, making it susceptible to attack by strong nucleophiles. openstax.org

Key electrophilic reactions include:

Addition of Organometallic Reagents: Grignard reagents (R-MgX) and organolithium compounds (R-Li) add to the nitrile carbon. masterorganicchemistry.comlibretexts.org This reaction initially forms an imine anion salt. Subsequent acidic hydrolysis of this intermediate yields a ketone, providing a valuable method for carbon-carbon bond formation. masterorganicchemistry.comnih.govnih.gov The mechanism involves nucleophilic attack on the nitrile carbon, followed by protonation of the resulting imine anion during aqueous workup, and subsequent hydrolysis to the ketone. libretexts.org

α-Deprotonation: Although the nitrile carbon is electrophilic, the α-carbon (adjacent to the nitrile group) possesses acidic protons. In the presence of a strong base, this carbon can be deprotonated to form a carbanion. This carbanion can then act as a nucleophile in subsequent reactions, such as alkylation.

Cyclization and Rearrangement Reactions Involving this compound

The bifunctional nature of this compound, containing both a nucleophilic amine and an electrophilic nitrile group, makes it a candidate for intramolecular cyclization reactions, leading to the formation of bicyclic heterocyclic systems like indolizidinones. researchgate.netnih.govacs.org

Intramolecular Cyclization: Under certain conditions, the piperidine nitrogen can attack the nitrile carbon intramolecularly. This process can be facilitated by activating the nitrile group, for example, with an acid catalyst. nih.gov Such cyclizations can lead to the formation of fused ring systems. For instance, related syntheses of indolizidinone and pyrrolizidinone derivatives often involve intramolecular cyclization as a key step. researchgate.netnih.govacs.org

Thorpe-Ziegler Reaction: A related intramolecular reaction is the Thorpe-Ziegler cyclization, which typically involves dinitriles. lscollege.ac.inwikipedia.orgchem-station.com While not directly applicable to this compound itself, if the piperidine nitrogen were first converted to a cyanomethyl derivative, the resulting dinitrile could undergo base-catalyzed intramolecular cyclization. This reaction proceeds via deprotonation of an α-carbon, followed by nucleophilic attack on the other nitrile group, ultimately yielding a cyclic β-enaminonitrile, which can be hydrolyzed to a cyclic ketone. wikipedia.orgchem-station.commdpi.com

Functional Group Interconversions of this compound

Both the nitrile and the piperidine functional groups can be converted into other functionalities, expanding the synthetic utility of the molecule.

Nitrile Group Conversions:

Reduction to Primary Amine: The nitrile group can be reduced to a primary amine (4-(4-piperidyl)butan-1-amine). A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is commonly used for this transformation. openstax.orglibretexts.orgchemistrysteps.comdoubtnut.comnumberanalytics.comyoutube.commasterorganicchemistry.comchemistrysteps.com The reaction involves successive nucleophilic additions of hydride ions. openstax.orgchemistrysteps.com Catalytic hydrogenation (e.g., using H₂ over a Nickel catalyst) is another effective method. nih.gov

Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed to the corresponding carboxylic acid, 4-(4-piperidyl)butanoic acid. This is typically achieved by heating under reflux with either an aqueous acid (like HCl) or a base (like NaOH). youtube.comlibretexts.orgchemguide.co.ukchemistrysteps.comgoogle.com Acid-catalyzed hydrolysis first protonates the nitrile nitrogen to enhance electrophilicity, followed by attack by water. youtube.comchemistrysteps.com Base-catalyzed hydrolysis involves direct nucleophilic attack by a hydroxide (B78521) ion. chemistrysteps.com

Partial Hydrolysis to Amide: Under carefully controlled conditions, the hydrolysis can be stopped at the amide stage, yielding 4-(4-piperidyl)butanamide. youtube.com

Piperidine Ring Conversions:

N-Boc Protection: The piperidine nitrogen can be protected with a tert-butyloxycarbonyl (Boc) group by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This is a common strategy in multi-step synthesis to temporarily deactivate the nucleophilicity of the amine. Studies on N-Boc-2-arylpiperidines show that this modification allows for subsequent reactions, such as stereoselective lithiation at an adjacent position. rsc.org

A summary of key functional group interconversions is presented in the table below.

Starting Functional GroupReagents and ConditionsProduct Functional GroupReaction Type
Nitrile1. LiAlH₄ in dry ether 2. H₂O workupPrimary AmineReduction
NitrileH₂ / Raney Nickel, high pressurePrimary AmineReduction
NitrileH₃O⁺ (e.g., aq. HCl), heatCarboxylic AcidHydrolysis
Nitrile1. NaOH(aq), heat 2. H₃O⁺ workupCarboxylic AcidHydrolysis
Secondary Amine (Piperidine)R-X (Alkyl Halide), baseTertiary AmineN-Alkylation
Secondary Amine (Piperidine)(RCO)₂O or RCOCl, baseAmideN-Acylation

Mechanistic Investigations of this compound Reactions

The mechanisms of reactions involving the piperidine and nitrile moieties have been subjects of detailed study, often using related model compounds.

Nucleophilic Substitution Mechanisms: When the piperidine moiety of this compound acts as a nucleophile in SNAr reactions, the mechanism can be complex. Kinetic studies involving piperidine and activated pyridinium ions suggest a mechanism where the rate-determining step is not the initial nucleophilic addition, but rather the deprotonation of the resulting zwitterionic intermediate by a second molecule of piperidine. nih.gov This is in contrast to the classic SNAr mechanism where the formation of the Meisenheimer complex is rate-limiting. Computational studies using Density Functional Theory (DFT) can provide insights into the transition states and intermediates of these reactions. acs.org For simple SN2 reactions with alkyl halides, the mechanism involves a single, concerted step with backside attack and inversion of stereochemistry at the electrophilic carbon. libretexts.org

Cyclization Mechanisms: The mechanism for the intramolecular cyclization of related N-substituted amino compounds has been investigated. For example, copper-catalyzed intramolecular C-H amination to form piperidines has been studied using DFT, revealing a Cu(I)/Cu(II) catalytic cycle. acs.org While a different reaction, it highlights the use of computational chemistry to elucidate the pathways of piperidine ring formation and modification. acs.org Similarly, acid-catalyzed intramolecular cyclization of N-cyano compounds has been shown to proceed through in-situ hydrolysis of the cyano group to an amide or NH-sulfoximine, which then acts as the internal nucleophile. nih.gov

Thorpe-Ziegler Reaction Mechanism: DFT calculations have been used to explore the mechanism of the base-catalyzed Thorpe reaction. mdpi.com These studies confirm an ionic mechanism that begins with the deprotonation of the α-carbon to form a nitrile-stabilized carbanion. This carbanion then attacks the electrophilic carbon of another nitrile molecule. For the intramolecular Thorpe-Ziegler variant, this leads to a cyclic imine, which tautomerizes to the more stable enamine. mdpi.com

Grignard Reaction Mechanism: The addition of Grignard reagents to nitriles is understood to begin with the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic nitrile carbon. masterorganicchemistry.com This forms a magnesium salt of an imine anion. This intermediate is stable until hydrolysis with aqueous acid protonates the nitrogen and ultimately converts the imine to a ketone. libretexts.orgnih.gov Kinetic studies have shown these reactions to be second-order, first-order in both the Grignard reagent and the nitrile. masterorganicchemistry.com

4 4 Piperidyl Butanenitrile As a Precursor and Building Block in Complex Chemical Synthesis

Utilization of 4-(4-Piperidyl)butanenitrile in Heterocyclic Compound Synthesis

The dual functionality of this compound allows it to be a valuable starting point for the synthesis of diverse heterocyclic compounds. The piperidine (B6355638) nitrogen can act as a nucleophile or be functionalized, while the nitrile group can undergo various transformations such as hydrolysis, reduction, or cyclization.

Research has demonstrated the synthesis of complex heterocycles from precursors containing either the piperidine or the butanenitrile moiety. For instance, related butanenitrile derivatives, such as 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, undergo oxidative cyclization to form (E)-2-(3-oxoindolin-2-ylidene)acetonitriles, a class of indolinone heterocycles. nih.gov This type of reaction highlights the utility of the nitrile and an adjacent functional group in forming new ring systems.

Similarly, the piperidine core is frequently used as a foundational element for building larger heterocyclic structures. In one synthetic approach, piperidine is reacted with 4-fluorobenzaldehyde (B137897) to produce a 4-piperidinyl-benzaldehyde intermediate. nih.gov This intermediate is then condensed with various thiosemicarbazides to yield a series of 4-piperidine-based thiosemicarbazones, which are heterocyclic compounds investigated for their biological activity. nih.gov This strategy exemplifies how the piperidine ring from a simple precursor can be integrated into a more complex molecular framework. The synthesis of substituted tetrahydrocarbazoles has also been achieved using 4-piperidone (B1582916) hydrochloride, a closely related piperidine derivative, demonstrating the ring's versatility in forming fused heterocyclic systems. mdpi.com

Table 1: Examples of Heterocycles Synthesized from Piperidine and Nitrile Precursors

Precursor TypeHeterocyclic ProductReaction TypeReference
4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitrile(E)-2-(3-Oxoindolin-2-ylidene)acetonitrileOxidative Cyclization nih.gov
Piperidine + 4-Fluorobenzaldehyde4-Piperidine-based ThiosemicarbazonesCondensation nih.gov
4-Piperidone HydrochlorideTetrahydrocarbazolesCondensation/Cyclization mdpi.com

Application in Natural Product Total Synthesis (as an intermediate)

The piperidine ring is a fundamental structural motif found in a vast number of natural products, particularly in the class of piperidine alkaloids. researchgate.netresearchgate.net These compounds exhibit a wide range of biological activities, making them important targets for total synthesis. researchgate.net While direct applications of this compound as a starting material in the total synthesis of natural products are not extensively documented in available literature, its structure represents a key fragment of many complex alkaloids.

The synthesis of piperidine alkaloids often involves intricate strategies to construct the core piperidine ring with precise stereochemistry. researchgate.netnih.gov Methods such as enantioselective Mannich reactions, ring-closing metathesis, and Pictet-Spengler reactions are commonly employed. researchgate.netnih.gov For example, the total synthesis of arborisidine, a caged Kopsia indole (B1671886) alkaloid, involves an asymmetric synthesis to create an aza-quaternary center within a complex piperidine-containing framework. nih.gov Other notable piperidine alkaloids include mavacuran and strychnos alkaloids, whose syntheses represent significant achievements in organic chemistry. thieme-connect.dersc.org

Given that this compound contains the pre-formed piperidine skeleton, it stands as a potential and valuable, though underutilized, intermediate for the synthesis of certain natural products. The butylnitrile side chain offers a handle for further elaboration and annulation reactions to build the more complex polycyclic systems characteristic of many alkaloids.

Role of this compound in Macrocyclic Architectures

Macrocycles are a class of compounds that have gained significant attention in drug discovery due to their unique conformational properties and ability to bind to challenging biological targets. nih.govnih.gov The synthesis of macrocycles often relies on bifunctional building blocks that can participate in ring-closing reactions.

This compound possesses two key functional groups—the piperidine nitrogen and the nitrile—that can be chemically manipulated for use in macrocyclization. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine. This transformation yields a molecule with two distinct nucleophilic/electrophilic centers: the piperidine nitrogen and the newly formed functional group at the end of the butyl chain. This bifunctionality makes it a suitable candidate for intramolecular cyclization or for incorporation into larger macrocyclic structures through intermolecular reactions.

Strategies for macrocycle synthesis often involve multicomponent reactions (MCRs) or sequential coupling steps. rug.nl For instance, related heterocyclic building blocks like 4-aminopiperidine-4-carboxylic acid derivatives have been successfully used in Ugi reactions to generate macrocyclic peptide mimics. rug.nl In other work, piperazine-containing scaffolds have been used to create water-soluble linkers for macrocyclization. nih.gov While the direct use of this compound in macrocycle synthesis is not prominently reported, its potential as a versatile building block is clear. It could be employed in strategies such as macrolactamization (after nitrile hydrolysis) or reductive amination (after nitrile reduction) to form the large ring systems that are of increasing importance in medicinal chemistry.

Synthesis of Advanced Materials Precursors from this compound

Functionalized piperidine compounds serve as valuable precursors for the development of advanced materials with specific properties, such as bioactive polymer films for medical applications. nih.gov Research in this area has focused on incorporating these heterocyclic moieties into polymer matrices to create materials for applications like controlled drug delivery. nih.gov

A notable example involves the synthesis and use of 3-oxo-3-(piperidin-1-yl)propanenitrile (PPN), a compound structurally related to this compound. nih.gov This piperidine-based nitrile was used as a key component in the preparation of bioactive films composed of sodium alginate (SA) and poly(vinyl alcohol) (PVA). nih.gov The PPN was incorporated into the SA/PVA polymer network, where it was proposed to form chemical and physical bonds, influencing the material's properties. nih.gov

The resulting composite films were characterized as having smooth, homogenous surfaces with enhanced thermal stability. nih.gov The incorporation of the piperidinyl propanenitrile derivative was shown to directly affect the mechanical strength of the films. The films also exhibited promising antimicrobial activity, indicating their potential for use in drug delivery systems or as bioactive coatings. nih.gov

Table 2: Mechanical Properties of SA/PVA Films Containing Piperidinyl Propanenitrile (PPN)

PPN Concentration (g)Stress (MPa)Strain (mm)
08.58.0
0.05~7.5~7.0
0.10~6.5~6.0
0.15~5.5~5.5
Data derived from graphical representations in the source material. nih.gov

This research demonstrates that a simple piperidine-nitrile molecule can act as a crucial building block for creating functional polymeric materials with tailored physicochemical and biological properties, highlighting a promising application area for compounds like this compound. nih.gov

Advanced Analytical and Spectroscopic Research Methodologies Applied to 4 4 Piperidyl Butanenitrile

High-Resolution Spectroscopic Characterization Techniques for 4-(4-Piperidyl)butanenitrile

Advanced NMR Spectroscopic Studies (e.g., 2D NMR, solid-state NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like this compound. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial data, advanced NMR techniques offer deeper insights.

Two-Dimensional (2D) NMR: Techniques such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) are used to establish connectivity. A COSY spectrum would reveal proton-proton couplings within the piperidine (B6355638) ring and along the butyronitrile (B89842) chain. For instance, correlations would be observed between the methine proton at C4 of the piperidine ring and the adjacent methylene (B1212753) protons at C3/C5, as well as with the first methylene group of the butyl chain. HETCOR (or its more modern counterparts, HSQC and HMBC) maps direct (one-bond) and long-range (two- to three-bond) correlations between protons and carbons, respectively. researchgate.net This allows for the unambiguous assignment of each carbon and its attached protons. researchgate.net For example, an HMBC spectrum would show a correlation between the nitrile carbon and the protons on the adjacent methylene group (C3' of the chain), confirming the butyronitrile moiety's connection point.

Dynamic and Solid-State NMR: The piperidine ring exists in a dynamic equilibrium between two chair conformations. Variable temperature (VT) NMR studies can be employed to study this ring-flipping process. nih.gov By analyzing changes in the NMR spectra at different temperatures, the energy barrier for this conformational interchange can be determined. nih.gov While less common for a relatively simple molecule like this in routine analysis, solid-state NMR (ssNMR) could provide information about the compound's conformation and packing in the solid state, revealing intermolecular interactions such as hydrogen bonding involving the secondary amine. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on structure-activity relationships and data from analogous piperidine compounds.

Position (Piperidine Ring)Predicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
N-H~1.5-2.5 (broad s)N/A
C2, C6 (axial/equatorial)~2.5-2.7 (eq), ~3.0-3.2 (ax)~45-47
C3, C5 (axial/equatorial)~1.6-1.8 (eq), ~1.1-1.3 (ax)~31-33
C4~1.4-1.6 (m)~35-37
Position (Butanenitrile Chain)Predicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
C1' (CH₂)~1.5-1.7 (m)~35-37
C2' (CH₂)~1.6-1.8 (m)~16-18
C3' (CH₂)~2.3-2.5 (t)~18-20
C4' (CN)N/A~119-121

Mass Spectrometry (e.g., HRMS, tandem MS) for Structural Elucidation

Mass spectrometry (MS) is critical for determining the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula. nih.gov For this compound (C₉H₁₆N₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value, typically with an error of less than 5 ppm, to confirm the elemental composition. viurrspace.ca

Tandem Mass Spectrometry (MS/MS): Tandem MS experiments involve the isolation of a precursor ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation to produce product ions. The resulting fragmentation pattern serves as a structural fingerprint. For this compound, key fragmentations would include:

Loss of the butyronitrile side chain: Cleavage of the C-C bond between the piperidine ring and the side chain would result in a fragment corresponding to the protonated piperidine ring.

Cleavage within the piperidine ring: Ring-opening pathways can lead to characteristic lower-mass fragments.

Fragmentation of the side chain: Cleavage along the butyl chain can produce various smaller ions.

These fragmentation pathways, elucidated through MS/MS, provide conclusive evidence for the connectivity of the piperidine and butyronitrile moieties. wur.nl

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. nih.gov

Infrared (IR) Spectroscopy: An IR spectrum of this compound would exhibit characteristic absorption bands. The most prominent and diagnostic peak would be the C≡N (nitrile) stretch, which appears as a sharp, medium-intensity band in the 2240-2260 cm⁻¹ region. Other key absorptions include the N-H stretch of the secondary amine in the piperidine ring (a broad band around 3300-3500 cm⁻¹), C-H stretching vibrations of the methylene and methine groups (2850-3000 cm⁻¹), and N-H bending vibrations (around 1500-1650 cm⁻¹). nih.gov

Raman Spectroscopy: Raman spectroscopy would also detect the C≡N stretch, often as a strong, sharp peak. The symmetric C-H stretching and bending modes of the aliphatic rings and chains are typically strong in Raman spectra, providing complementary information to the IR spectrum. researchgate.netelsevierpure.com The high degree of symmetry in the piperidine ring can lead to distinct Raman-active modes. researchgate.net

Table 2: Key Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Intensity
N-H (amine)Stretching3300-35003300-3500Broad (IR), Weak (Raman)
C-H (alkane)Stretching2850-30002850-3000Strong
C≡N (nitrile)Stretching2240-22602240-2260Medium-Sharp (IR), Strong (Raman)
N-H (amine)Bending1500-16501500-1650Variable
C-H (alkane)Bending1350-14701350-1470Medium-Strong

Chromatographic Separation and Purity Assessment in Research Contexts

Chromatographic techniques are essential for separating this compound from reaction mixtures, starting materials, and byproducts, as well as for assessing its purity.

Chiral Chromatography of this compound Enantiomers

The compound this compound is achiral as it does not possess any stereogenic centers and has a plane of symmetry. Therefore, it does not exist as enantiomers and cannot be resolved by chiral chromatography.

However, if a chiral center were introduced into the molecule—for instance, through substitution at one of the carbons on the piperidine ring (e.g., C-2 or C-3) or on the butyronitrile side chain—the resulting compound would be chiral and exist as a pair of enantiomers. The separation of such hypothetical chiral derivatives would be crucial, as enantiomers often exhibit different pharmacological activities. csfarmacie.cznih.gov

The separation of these enantiomers would be accomplished using chiral chromatography, most commonly chiral HPLC. mz-at.de This involves using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) coated on a silica (B1680970) support, are widely effective for separating a broad range of chiral compounds. nih.gov The differential interaction between each enantiomer and the chiral selector in the stationary phase leads to different retention times, allowing for their separation and quantification. csfarmacie.cznih.gov

X-ray Crystallography and Solid-State Analysis of this compound

The process of X-ray crystallography involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the molecule. From this map, the positions of individual atoms can be determined, yielding a detailed molecular structure.

For instance, a study on 3-oxo-3-(piperidin-1-yl)propanenitrile involved its synthesis and characterization using single-crystal X-ray diffraction. researchgate.net This analysis confirmed the molecular structure and provided insights into the conformation of the piperidine ring, which was found to adopt a chair conformation. nih.gov Similarly, research on novel crystalline salts of 4-piperidylmethylamine utilized powder X-ray diffraction (XRD) to determine their crystallographic unit cells. nih.gov Although powder XRD provides less detailed structural information than single-crystal XRD, it is a powerful tool for characterizing crystalline phases and can be used for structural modeling. nih.gov

In a hypothetical crystallographic study of this compound, researchers would aim to grow single crystals of the compound, likely through slow evaporation of a suitable solvent. The collected diffraction data would then be used to determine key crystallographic parameters, as illustrated in the hypothetical data table below.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
α (°)90
β (°)105.3
γ (°)90
Volume (ų)1002.5
Z4
Calculated Density (g/cm³)1.075

This data would allow for the precise determination of bond lengths, bond angles, and torsion angles within the this compound molecule, providing a definitive solid-state conformation.

Hyphenated Techniques for this compound Analysis

Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the analysis of compounds in complex matrices. tandfonline.comnih.govscbt.com For a compound like this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) would be the methods of choice. tandfonline.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the powerful separation capabilities of gas chromatography with the sensitive and selective detection afforded by mass spectrometry. matrix-fine-chemicals.com In a typical GC-MS analysis of a piperidine derivative, the sample is first vaporized and introduced into a long, thin capillary column. The components of the mixture are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its identification.

While specific GC-MS studies on this compound are not prominent in the literature, research on related compounds demonstrates the utility of this technique. For example, a GC-MS method was developed for the quantitative analysis of a metabolite of bezitramide, which contains a 1-(4-piperidinyl) moiety. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is another powerful hyphenated technique that is particularly well-suited for the analysis of non-volatile or thermally labile compounds, which may not be amenable to GC-MS. phcogj.com In LC-MS, the separation is performed using high-performance liquid chromatography (HPLC), and the eluent is introduced into a mass spectrometer, typically through an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) interface. bldpharm.com

A study on the in vitro metabolism of cyanoalkyl piperidine derivatives employed LC-MS to assess their metabolic stability. nih.gov This research highlighted that the primary metabolites were formed through oxidation of either the cyanoalkyl chain or the piperidine ring. nih.gov Such a study on this compound would provide crucial information on its metabolic fate.

The data generated from LC-MS analysis can be highly detailed, providing not only the retention time and molecular weight of the parent compound but also structural information from its fragmentation pattern in tandem mass spectrometry (MS/MS).

Table 2: Illustrative LC-MS/MS Data for a Hypothetical Analysis of a Piperidine Derivative

Precursor Ion (m/z)Product Ions (m/z)Proposed Fragment
153.1110.1Loss of propanenitrile
96.1Piperidine ring fragment
82.1Further fragmentation of piperidine

The combination of chromatographic separation and mass spectrometric detection in hyphenated techniques provides an unparalleled level of analytical detail, making them essential tools for the comprehensive characterization of compounds like this compound.

Theoretical and Computational Chemistry Studies of 4 4 Piperidyl Butanenitrile

Quantum Chemical Calculations on 4-(4-Piperidyl)butanenitrile

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecular system.

DFT calculations can be employed to understand the electronic structure of this compound. Such studies would involve optimizing the molecule's geometry to find its most stable three-dimensional arrangement. From this optimized geometry, a wealth of information can be derived.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability, while a small gap indicates that the molecule will be more reactive. For instance, in studies of other nitrile-containing compounds, the electron density at the HOMO and LUMO is often analyzed to predict sites susceptible to electrophilic and nucleophilic attack, respectively.

Table 1: Representative Electronic Properties Calculable for this compound via DFT

PropertyDescriptionSignificance
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the ability to donate an electron; related to ionization potential.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the ability to accept an electron; related to electron affinity.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A measure of chemical reactivity and kinetic stability.
Dipole Moment A measure of the overall polarity of the molecule.Influences intermolecular interactions and solubility.
NBO Atomic Charges The calculated electrical charge located on each atom.Helps to identify reactive sites for electrostatic interactions.
Molecular Electrostatic Potential (MEP) A 3D plot of the electrostatic potential on the electron density surface.Visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

The flexibility of the piperidine (B6355638) ring and the rotatable bonds in the butanenitrile side chain mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the different stable spatial arrangements (conformers) of the molecule and to determine their relative energies.

The piperidine ring can adopt several conformations, with the chair form being the most stable. The butanenitrile substituent at the 4-position can be in either an axial or an equatorial position. Generally, for monosubstituted cyclohexanes and piperidines, the equatorial conformer is favored to minimize steric hindrance. Computational methods, ranging from faster molecular mechanics (MM) to more accurate DFT, can be used to calculate the energy difference between the axial and equatorial conformers of this compound. rsc.org

Furthermore, rotation around the C-C single bonds in the butanenitrile side chain leads to additional conformers. A potential energy surface (PES) scan can be performed computationally by systematically rotating a specific dihedral angle and calculating the energy at each step. This allows for the identification of energy minima (stable conformers) and energy maxima (transition states between conformers). Studies on other flexible molecules, such as phthalonitrile (B49051) derivatives, have successfully used DFT to identify multiple conformers with small energy differences (less than 1 kcal/mol) and to calculate the energy barriers for their interconversion. mdpi.com

Table 2: Key Parameters in the Conformational Analysis of this compound

ParameterDescription
Relative Energy (ΔE) The energy of a conformer relative to the most stable (lowest energy) conformer.
Dihedral Angles The angles between planes through two sets of three atoms, defining the rotation around a chemical bond. Key for distinguishing different conformers.
Rotational Barriers The energy required to rotate from one conformer to another. Calculated from the energy of the transition state connecting them.
Boltzmann Population The predicted percentage of each conformer present at a given temperature, calculated from their relative energies.

Molecular Dynamics Simulations for this compound

While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms change.

For this compound, MD simulations can provide valuable insights into its behavior in different environments, such as in a solution. By simulating the molecule surrounded by explicit solvent molecules (e.g., water, ethanol), one can study the specific interactions between the solute and the solvent. For example, the nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor, and the N-H proton can act as a hydrogen bond donor. The nitrile group can also participate in dipole-dipole interactions. MD simulations can quantify the number and lifetime of hydrogen bonds and analyze the structure of the solvent shell around the molecule. researchgate.net

MD simulations are also useful for studying the conformational dynamics. Over the course of a simulation (typically nanoseconds to microseconds), the molecule will explore different conformational states. Analyzing the simulation trajectory can reveal the preferred conformations in solution and the frequency of transitions between them, providing a dynamic complement to the static picture from quantum chemical calculations. tandfonline.com

Reaction Mechanism Elucidation via Computational Approaches for this compound

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed.

For this compound, one could investigate various potential reactions. For example, the nitrile group can undergo hydrolysis or reduction. The piperidine nitrogen can act as a nucleophile in substitution or addition reactions. Computational studies could elucidate the step-by-step mechanism of such transformations. For each proposed step, the transition state structure can be located and its energy calculated. The energy of the transition state relative to the reactants gives the activation energy, which is the primary determinant of the reaction rate.

For instance, computational studies on the reaction of pyridine (B92270) derivatives with hydroxyl radicals have used transition state theory to understand substituent effects on reaction rates. oberlin.edu Similarly, the mechanism of nitrosation of piperazine (B1678402) has been investigated using quantum chemistry to identify a novel three-step mechanism. nih.gov Such approaches could be applied to study the reactivity of this compound with various reagents, providing insights that are difficult to obtain experimentally.

Predictive Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity or other properties of molecules based on their chemical structure. QSAR models are built by finding a mathematical relationship between a set of calculated molecular descriptors (numerical representations of molecular structure) and an experimentally measured property for a series of compounds.

To develop a predictive QSAR model for derivatives of this compound, one would first need a dataset of these derivatives with their measured biological activity (e.g., inhibitory concentration against a specific enzyme). Then, for each derivative, a wide range of molecular descriptors would be calculated. These can include:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, molecular connectivity indices. nih.gov

3D descriptors: Molecular shape and volume descriptors. tandfonline.comresearchgate.net

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Random Forest), are then used to build a model that correlates a subset of these descriptors with the observed activity. mdpi.com The predictive power of the model is assessed through rigorous internal and external validation procedures. nih.gov

Once a validated QSAR model is established, it can be used to predict the activity of new, unsynthesized derivatives of this compound. This allows for the virtual screening of large libraries of potential compounds and the prioritization of the most promising candidates for synthesis and testing, thereby accelerating the drug discovery process.

Exploration of Derivatives and Analogues of 4 4 Piperidyl Butanenitrile

Synthetic Strategies for 4-(4-Piperidyl)butanenitrile Analogues

The generation of analogues of this compound involves targeted chemical modifications to its core components: the piperidine (B6355638) ring and the butanenitrile chain. Synthetic strategies are often modular, allowing for the combination of different building blocks to create a diverse library of related compounds.

The piperidine moiety is a common scaffold in medicinal chemistry and offers several sites for modification. These alterations can influence the molecule's conformation, basicity, and interactions with biological targets.

N-Alkylation and N-Acylation: The secondary amine of the piperidine ring is a primary site for derivatization. N-alkylation can be achieved by reacting the parent piperidine with various alkyl halides. researchgate.netgoogle.com Common methods employ a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or acetonitrile. researchgate.netgoogle.com Reductive amination, using an aldehyde or ketone in the presence of a reducing agent, is another effective strategy for introducing diverse substituents at the nitrogen atom. google.com N-acylation, followed by reduction of the resulting amide, also yields N-alkylated piperidines. google.com

C-Alkylation: Introducing substituents directly onto the carbon atoms of the piperidine ring is a more complex but valuable strategy for exploring the chemical space. Regioselective alkylation at the C-3 position of the piperidine ring has been achieved by first converting piperidine to its N-chloro derivative, followed by dehydrohalogenation to form an enamine intermediate which can then be alkylated. odu.edu

Ring Synthesis with Pre-installed Functionality: An alternative to modifying a pre-existing piperidine ring is to construct the ring from acyclic precursors that already contain the desired substituents. A variety of methods exist for piperidine synthesis, including intramolecular cyclization reactions such as reductive amination of amino-ketones or the aza-Diels-Alder reaction. mdpi.comorganic-chemistry.org This approach allows for the synthesis of piperidines with diverse substitution patterns at various positions (e.g., 2, 3, or 4-positions). For instance, 2,4-disubstituted piperidines can be synthesized via the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. organic-chemistry.org

Table 1: Synthetic Strategies for Piperidine Ring Modification

Modification Site Strategy Reagents & Conditions Resulting Structure
N1-Position N-Alkylation Alkyl halide, K₂CO₃, DMF/Acetonitrile N-Substituted Piperidine
N1-Position Reductive Amination Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) N-Substituted Piperidine
C3-Position C-Alkylation N-Chlorination, Dehydrohalogenation, Alkyl Halide 3-Alkylpiperidine
Ring Synthesis Intramolecular Cyclization Amino-ketone, Reducing Agent Substituted Piperidine

Derivatization of the Butanenitrile Chain

The butanenitrile side chain provides additional opportunities for structural variation, which can modulate the molecule's polarity, reactivity, and length.

Modification of the Nitrile Group: The cyano group is a versatile functional group. It can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide. researchgate.net Reduction of the nitrile, for example using catalytic hydrogenation, yields a primary amine, introducing a basic center at the terminus of the side chain.

Alteration of the Alkyl Chain: The length of the four-carbon chain can be varied to study its impact on biological activity. Analogues with shorter (e.g., propanenitrile, acetonitrile) or longer (e.g., pentanenitrile) chains can be synthesized. This is typically achieved by using different halo-alkylonitriles in the initial alkylation of the piperidine ring. For example, reacting 4-cyanopiperidine (B19701) with 1-bromo-3-chloropropane (B140262) would lead to a three-carbon chain analogue.

Isosteric and bioisosteric replacements involve substituting a functional group or a part of the molecule with another group that has similar steric or electronic properties, with the aim of improving potency, selectivity, or pharmacokinetic properties.

Nitrile Group Bioisosteres: The nitrile group is a well-known bioisostere for several other functional groups. researchgate.nettandfonline.com Its ability to act as a hydrogen bond acceptor allows it to mimic carbonyl, hydroxyl, and carboxyl groups in interactions with proteins. tandfonline.comnih.govresearchgate.net Therefore, analogues can be synthesized where the cyano group is replaced by a ketone, an alcohol, a carboxylic acid, or even a halogen atom to probe these interactions. researchgate.nettandfonline.com

Piperidine Ring Analogues: The piperidine ring itself can be replaced by other cyclic amines. For example, piperazine (B1678402) derivatives are common in drug discovery and could be used to create analogues. nih.gov Other six-membered heterocyclic rings or even different ring sizes like pyrrolidines could be explored to alter the core scaffold's properties. nih.gov

Structure-Reactivity Relationships in this compound Derivatives

The relationship between the chemical structure of a molecule and its reactivity or biological activity is a cornerstone of medicinal chemistry. For derivatives of this compound, modifications to either the piperidine ring or the butanenitrile chain can lead to significant changes in their properties.

Role of the Nitrile Group and Chain Length: The nitrile group is not merely a passive linker; its strong dipole and ability to act as a hydrogen bond acceptor can be crucial for molecular recognition at a biological target. nih.gov The presence of the nitrile can significantly enhance binding affinity compared to non-nitrile analogues. numberanalytics.com Altering the length of the alkyl chain connecting the two moieties can change the spatial relationship between the piperidine ring and the nitrile group, which can be critical for optimal interaction with a binding site. Studies on related compounds have shown that elongating an intermediate alkyl chain can lead to a decrease in receptor affinity, highlighting the importance of optimal linker length. nih.gov

Table 2: Predicted Impact of Structural Modifications on Molecular Properties

Structural Modification Potential Effect on Reactivity/Activity Rationale
N-Alkylation of Piperidine Altered basicity, lipophilicity, and steric profile Influences solubility and receptor interactions.
C-Substitution on Piperidine Modified conformation and lipophilicity Can provide additional binding interactions or alter the molecule's shape.
Hydrolysis of Nitrile to COOH Increased polarity, introduction of acidic center Changes solubility and introduces a strong H-bond donor/acceptor.
Reduction of Nitrile to Amine Increased basicity, introduction of H-bond donor Creates a new center for salt formation and polar interactions.
Chain Length Variation Altered distance between functional groups Affects the ability to bridge binding pockets in a target protein.
Nitrile Isosteric Replacement Modulated binding interactions A ketone or alcohol can change the geometry and strength of H-bonds.

Methodologies for High-Throughput Synthesis of this compound Libraries

To efficiently explore the vast chemical space of possible derivatives, modern high-throughput synthesis techniques are employed. These methods allow for the rapid creation of large, diverse collections (libraries) of compounds for screening. spirochem.com

Parallel Synthesis: This is a cornerstone of library generation, enabling the synthesis of many discrete compounds simultaneously. spirochem.comenamine.net Using arrays of reactors, such as 96-well plates, different building blocks can be combined in a systematic way. For a this compound library, one could start with a set of diverse piperidine cores in different wells and react them with a collection of different side-chain precursors. nih.govuniroma1.it Both solution-phase and solid-phase synthesis approaches are utilized. In solid-phase synthesis, one of the starting materials is attached to a polymer resin, which simplifies purification as excess reagents and by-products can be washed away. nih.gov

Scaffold Decoration: This common library synthesis strategy involves taking a common core structure (the scaffold), in this case, a substituted or unsubstituted this compound, and "decorating" it by performing a variety of chemical reactions to add diversity. enamine.net

Flow Chemistry: Continuous flow synthesis is an increasingly important technology for library production. nih.govchemrxiv.orgchemrxiv.org Reagents are pumped through tubes and mixed at junctions, reacting as they flow through heated or cooled coils. This method offers excellent control over reaction parameters, can be easily automated, and allows for the rapid, sequential synthesis of a library of compounds, accelerating the discovery process. nih.govchemrxiv.org

These high-throughput methodologies, combined with automated purification and analysis, dramatically accelerate the cycle of designing, synthesizing, and testing new analogues, facilitating a more rapid exploration of structure-activity relationships. rsc.orgrug.nl

Challenges and Future Directions in 4 4 Piperidyl Butanenitrile Research

Unresolved Synthetic Challenges for 4-(4-Piperidyl)butanenitrile

Despite its apparent structural simplicity, the synthesis of this compound is not without its difficulties. A primary challenge lies in the multi-step nature of its common synthetic pathways, which often begin with pyridine (B92270) and proceed through piperidine (B6355638) intermediates. These sequences can be lengthy and may suffer from cumulative yield losses.

A significant unresolved challenge is the direct and selective C-H functionalization of the piperidine ring without the use of pre-installed activating or directing groups. The piperidine ring possesses C-H bonds at the C2, C3, and C4 positions, each with distinct electronic and steric environments. The C2 position is electronically activated but can be sterically hindered, while the C3 position is electronically deactivated due to the inductive effect of the nitrogen atom. researchgate.net Achieving site-selective substitution on the piperidine ring of an existing this compound core, particularly at the C3 position, remains a formidable task. researchgate.net

Furthermore, many synthetic routes to substituted piperidines rely on the hydrogenation of a pre-formed pyridine ring, followed by functionalization. researchgate.net This approach, while common, often requires harsh conditions and can lead to difficulties in controlling regioselectivity when introducing substituents. The development of more efficient and milder catalytic systems for both the initial ring formation and subsequent modifications is an ongoing challenge.

Emerging Methodologies for this compound Functionalization

To address the challenges of selectivity and efficiency, researchers are developing innovative methodologies for the functionalization of piperidine rings, which are directly applicable to this compound.

One of the most promising emerging areas is the use of transition-metal-catalyzed C-H activation. nih.gov This strategy allows for the direct introduction of functional groups onto the piperidine skeleton. The site-selectivity of these reactions can be finely tuned by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. researchgate.netnih.gov For instance, rhodium-catalyzed C-H insertions have demonstrated the ability to selectively functionalize the C2 or C4 positions of N-protected piperidines. nih.gov Applying these catalyst-controlled strategies to this compound could enable precise modifications of the piperidine ring, opening pathways to novel analogues.

Indirect approaches are also being explored for positions that are difficult to functionalize directly, such as C3. One such method involves the asymmetric cyclopropanation of a tetrahydropyridine (B1245486) precursor, followed by a reductive ring-opening of the cyclopropane (B1198618). nih.gov This sequence allows for the introduction of substituents at the C3 position with high regio- and stereoselectivity.

Another emerging strategy is the use of photoredox catalysis. This approach utilizes light to generate radical intermediates under mild conditions, enabling a range of functionalization reactions that are often complementary to traditional methods. The application of photoredox catalysis to the piperidine scaffold could provide new routes for alkylation, arylation, and other modifications.

The table below summarizes key emerging methodologies for piperidine functionalization applicable to this compound.

MethodologyDescriptionPotential Advantage for this compoundKey Findings
Catalyst-Controlled C-H Functionalization Utilizes transition metal catalysts (e.g., Rhodium) to directly insert functional groups at specific C-H bonds of the piperidine ring. nih.govEnables site-selective modification at C2 or C4, avoiding multi-step sequences.Site-selectivity is controlled by the catalyst and the N-protecting group. researchgate.netnih.gov
Cyclopropanation/Ring-Opening An indirect method involving the formation and subsequent reductive opening of a cyclopropane ring fused to a tetrahydropyridine precursor. nih.govProvides a route to otherwise difficult-to-access C3-functionalized derivatives.Achieves high regio- and stereoselectivity for C3 substitution. nih.gov
Spirocyclization Construction of a spirocyclic ring system at a specific position on the piperidine core. beilstein-journals.orgIntroduces significant three-dimensional complexity and conformational rigidity, potentially enhancing biological activity.A spiro cyclopropyl (B3062369) ring has been successfully installed on an aminopiperidine intermediate. beilstein-journals.org

Integration of this compound into Novel Synthetic Paradigms

The utility of this compound can be expanded by incorporating it into modern synthetic paradigms that emphasize efficiency, complexity, and sustainability.

One such paradigm is multicomponent reactions (MCRs) . MCRs involve the combination of three or more starting materials in a single reaction vessel to form a complex product, incorporating portions of all reactants. Piperidine itself is often used as an organocatalyst in MCRs, such as in Knoevenagel-Michael condensation reactions. tubitak.gov.tr There is an opportunity to use this compound not just as a substrate, but potentially as a bifunctional component in MCRs, where the basic nitrogen of the piperidine ring acts as an internal catalyst while the nitrile group or the piperidine ring itself participates in the reaction. This could lead to the rapid assembly of complex, drug-like molecules.

Another paradigm is flow chemistry . Conducting reactions in continuous flow systems, as opposed to traditional batch processing, offers numerous advantages, including enhanced safety, better temperature control, and the ability to easily scale up production. Integrating the synthesis and functionalization of this compound into flow reactors could help to overcome challenges associated with hazardous reagents or exothermic reactions, leading to more efficient and reproducible manufacturing processes.

Furthermore, the principles of green chemistry are increasingly influencing synthetic design. This includes the use of safer, renewable solvents and the development of highly efficient catalytic processes. Research into using water as a solvent or employing recyclable organocatalysts like 4,4'-trimethylenedipiperidine for piperidine-related syntheses points toward a more sustainable future. tubitak.gov.tr Applying these principles to the synthesis of this compound could reduce the environmental impact of its production.

Opportunities for Advanced Research on this compound

The structural features of this compound—a basic nitrogen atom, a flexible alkyl chain, and a reactive nitrile group—make it a rich platform for advanced research and development.

A significant opportunity lies in its use as a scaffold for the discovery of novel therapeutics . The piperidine ring is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. researchgate.netnih.gov By applying the emerging functionalization methodologies discussed, a library of novel this compound derivatives can be created. These derivatives could be screened for a wide range of biological activities. For example, substituted piperidines have been investigated as DPP-4 inhibitors for diabetes beilstein-journals.org, opioid receptor modulators for pain management nih.gov, and inhibitors of dihydrofolate reductase for antimicrobial and anticancer applications. nih.gov The butyronitrile (B89842) side chain can also be a key pharmacophoric element or a handle for further elaboration.

There is also potential in the field of bioactive materials . For instance, piperidine-containing compounds have been incorporated into polymeric films to create materials with antimicrobial properties. nih.gov The this compound molecule could be polymerized or grafted onto surfaces to create materials with tailored biological or chemical properties for applications in medical devices, drug delivery systems, or as specialized coatings.

Finally, there are opportunities in the development of new catalytic systems . The basic nitrogen of the piperidine ring makes this compound a potential organocatalyst or ligand for metal-catalyzed reactions. By strategically modifying the scaffold, it may be possible to develop new catalysts with unique reactivity or selectivity, contributing to the broader field of synthetic chemistry.

Research AreaSpecific OpportunityPotential Impact
Medicinal Chemistry Synthesis of diverse libraries of derivatives for high-throughput screening.Discovery of new drug candidates for a wide range of diseases, including metabolic disorders, pain, and cancer. beilstein-journals.orgnih.govnih.gov
Materials Science Incorporation into polymers or onto surfaces.Development of novel antimicrobial films, controlled-release drug delivery systems, and functional coatings. nih.gov
Catalysis Design and synthesis of derivatives to act as organocatalysts or ligands.Creation of new, efficient catalytic systems for challenging chemical transformations.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(4-Piperidyl)butanenitrile, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is synthesized via multi-step organic reactions, such as the Negishi coupling of aryl zinc reagents with cyclic ketoxime esters under nickel catalysis. Optimization involves adjusting catalyst loadings (e.g., NiCl₂·glyme), solvent systems (e.g., THF/DMF), and reaction temperatures (40–60°C). Yields exceeding 80% are achievable through precise stoichiometric control and inert atmosphere maintenance .

Q. What spectroscopic techniques are used to characterize this compound, and how are key functional groups identified?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies the piperidyl and nitrile groups via chemical shifts (e.g., nitrile carbons at ~119 ppm). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M]+ at m/z 166.263), while IR spectroscopy detects nitrile stretches (~2244 cm⁻¹). Retention times in HPLC further validate purity .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to mitigate inhalation risks. Waste must be segregated and treated by certified hazardous waste services due to potential environmental toxicity. Spills require neutralization with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what in vitro assays are used to study these interactions?

  • Methodological Answer : The nitrile group can hydrolyze to amides, enabling covalent binding with cysteine residues in enzymes (e.g., proteases). Fluorescence polarization assays and surface plasmon resonance (SPR) quantify binding affinities (Kd). Competitive inhibition studies using radiolabeled ligands (e.g., [³H]-substrates) further elucidate mechanisms .

Q. What computational methods predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer : Density Functional Theory (DFT) calculates reaction energetics (e.g., activation barriers for nitrile hydrolysis). Molecular docking (AutoDock Vina) models interactions with biological targets, while retrosynthesis tools (e.g., Synthia) propose viable routes using piperidine derivatives as starting materials .

Q. How can contradictory data on the compound’s solubility and stability be resolved through experimental design?

  • Methodological Answer : Controlled studies under varied conditions (pH, temperature, solvents) clarify discrepancies. For example, polar aprotic solvents (DMF) enhance solubility, while acidic conditions may degrade the piperidyl moiety. Stability is monitored via accelerated degradation studies (40°C/75% RH) with LC-MS tracking .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

  • Methodological Answer : Enantiomeric mixtures (e.g., dR = 1:3.3) arise from non-stereoselective steps. Chiral catalysts (e.g., BINAP ligands) or chromatographic resolution (Chiralpak AD-H columns) improve enantiopurity. Continuous flow reactors enhance reproducibility in large-scale syntheses .

Q. How does structural modification of the piperidyl group affect the compound’s pharmacological activity?

  • Methodological Answer : Substituents like methyl or hydroxyl groups alter lipophilicity (logP) and bioavailability. For example, 4-(4-Hydroxypiperidin-4-yl)benzonitrile shows enhanced CNS penetration due to hydrogen bonding. Structure-Activity Relationship (SAR) studies compare IC50 values across analogs using in vitro cytotoxicity assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.